

# Supplier Specifications for Griseofulvin-13C,d3

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**Compound Focus: Griseofulvin-13C,d3**

Cat. No.: S12890075

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The table below summarizes the basic information available from various chemical suppliers.

Supplier	CAS Number	Molecular Formula	Molecular Weight	Purity Information	Storage Recommendations
MedChemExpress (MCE) [1]	1329612-29-4	C16 <sup>13</sup> CH14D3ClO6 [1]	356.78 [1]	Information not specified in search results	"Store under recommended conditions in the Certificate of Analysis." [1]
Santa Cruz Biotechnology [2]	126-07-8 (unlabeled)	C16( <sup>13</sup> C)H14D3ClO6 [2]	356.78 [2]	Information not specified in search results	Information not specified in search results
Clearsynth [3]	1329612-29-4 [3]	C17H17ClO6 (parent compound) [3]	Information not specified in search results	<b>HPLC Purity:</b> Not less than 90% [3]	"Store at refrigerator (2-8°C)" [3]
Alta Scientific [4]	1329612-29-4 [4]	Information not specified in search results	Information not specified in search results	Information not specified in search results	Information not specified in search results

## Guidance on Purity Analysis

The **Certificate of Analysis (CoA)** is the definitive document for purity and usage specifications.

- **Request the Certificate of Analysis:** The CoA is a lot-specific document that provides detailed quality control data [2]. You should **always request the most recent CoA directly from your supplier** before starting critical experiments.
- **Primary Application:** **Griseofulvin-13C,d3** is intended for use as an **internal standard in GC-MS or LC-MS** for the quantitative analysis of unlabeled Griseofulvin [1] [3].
- **Key Analytical Techniques:** Purity is typically assessed using **HPLC**, and the compound's identity is confirmed by mass spectrometry and **1H-NMR**, which also verifies the deuterium and carbon-13 incorporation [3].

## Troubleshooting Common Issues in Analysis

Here are some frequently asked questions that may arise during experiments.

**Q: What could cause inconsistent results when using Griseofulvin-13C,d3 as an internal standard? A:**

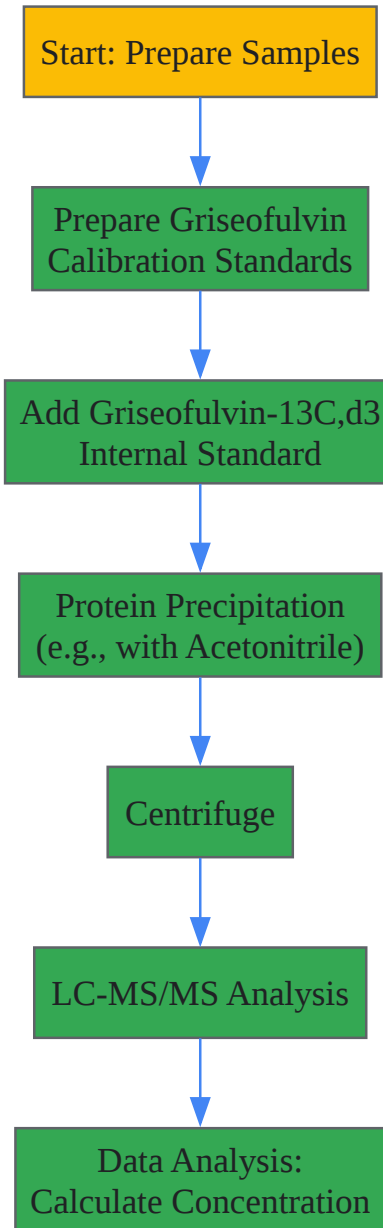
Inconsistencies can stem from several factors:

- **Purity of the Standard:** If the labeled compound has degraded or is impure, it will affect quantification. Confirm the purity via HPLC and check the CoA.
- **Improper Storage:** The compound may degrade if not stored as recommended (e.g., at 2-8°C) [3]. Always follow the supplier's storage instructions.
- **Preparation Errors:** Ensure accurate weighing and preparation of stock solutions to avoid concentration errors.
- **Mass Spectrometry Conditions:** Optimize MS parameters for both the native drug and the labeled internal standard to ensure clear detection and avoid cross-talk or ion suppression.

**Q: The HPLC purity from the CoA is >90%. Is this sufficient for use as an internal standard? A:** A purity of "**not less than 90%**" is **common** for labeled internal standards like this one [3]. For most quantitative LC-MS applications, this level of purity is acceptable. The critical factor is that the impurities do not co-elute with or affect the mass spectrometric detection of the analyte of interest. If high precision is required for trace analysis, you may need to source a lot with a higher, more rigorously defined purity.

## Experimental Protocol for LC-MS Quantification

The following diagram outlines a general workflow for using **Griseofulvin-13C,d3** to quantify unlabeled Griseofulvin in biological samples via LC-MS.



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#### Workflow Steps:

- **Prepare Calibration Standards:** Spike known amounts of unlabeled Griseofulvin (the analyte) into a control matrix (e.g., plasma, buffer).
- **Add Internal Standard:** Add a **fixed, known amount of Griseofulvin-13C,d3** to all samples, including the calibration standards, quality controls (QCs), and unknown test samples. This corrects for losses during sample preparation and variability in instrument response [3].

- **Protein Precipitation:** Add a solvent like acetonitrile to precipitate proteins. This is a common clean-up step for biological samples [4].
- **Centrifuge:** Separate the supernatant (containing your analytes) from the precipitated pellet.
- **LC-MS/MS Analysis:** Inject the cleaned supernatant into the LC-MS/MS system.
  - The **HPLC** component separates Griseofulvin and **Griseofulvin-13C,d3** from other matrix components.
  - The **mass spectrometer** detects and quantifies the compounds based on their distinct mass-to-charge (m/z) ratios. The deuterium and carbon-13 labels ensure the internal standard is distinguishable from the analyte [2].
- **Data Analysis:** Plot a calibration curve of the **peak area ratio (Analyte/Internal Standard)** versus the known concentration of the calibration standards. Use this curve to calculate the concentration of Griseofulvin in your unknown samples.

## Important Note on Technical Documents

The search results indicate that detailed technical documents like full Certificates of Analysis or Material Safety Data Sheets (MSDS) are available from suppliers but are not fully detailed in the public listings [1] [2] [3]. You must **contact the suppliers directly** to obtain these critical, lot-specific documents for your research.

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## References

1. Griseofulvin-13C,d3 | Stable Isotope [medchemexpress.com]
2. - Griseofulvin , 13 | CAS 126-07-8 (unlabeled) | SCBT - Santa Cruz... C d 3 [scbt.com]
3. | CAS No. 1329612-29-4 | Clearsynth Griseofulvin 13 C D 3 [clearsynth.com]
4. 乙腈中灰黄霉素溶液，100µg/mL-天津阿尔塔科技有限公司 [altascientific.cn]

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